2-(Morpholinodithio)benzothiazole

Rubber Vulcanization Accelerator Scorch Safety

Procure 2-(Morpholinodithio)benzothiazole (MDB) for critical vulcanization where TMTD presents an unacceptable scorch risk. This dual-function accelerator serves as a direct, safer replacement in sulfurless EPDM/NBR sealing systems at 3-4 phr, eliminating premature crosslinking. For high-temp NR applications (e.g., engine mounts), the validated MDB:TMTD ratio of 2:1 optimizes reversion resistance and thermal aging properties. Ensure first-pass production yield by selecting MDB over single-role alternatives.

Molecular Formula C11H12N2OS3
Molecular Weight 284.4 g/mol
CAS No. 95-32-9
Cat. No. B160313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Morpholinodithio)benzothiazole
CAS95-32-9
Molecular FormulaC11H12N2OS3
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESC1COCCN1SSC2=NC3=CC=CC=C3S2
InChIInChI=1S/C11H12N2OS3/c1-2-4-10-9(3-1)12-11(15-10)16-17-13-5-7-14-8-6-13/h1-4H,5-8H2
InChIKeyQRYFCNPYGUORTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





2-(Morpholinodithio)benzothiazole (CAS 95-32-9): A Quantitative Guide to Its Unique Role as a Vulcanization Accelerator and Sulfur Donor


2-(Morpholinodithio)benzothiazole (CAS 95-32-9), also known as Accelerator MDB or MBSS, is a benzothiazole derivative that functions as both a fast-curing vulcanization accelerator and a sulfur donor for natural and synthetic rubbers, including NR, SBR, NBR, and EPDM [1]. Its unique chemical structure allows it to generate efficient semi-EV and EV cures with enhanced heat resistance, while its dual functionality provides formulators with a distinct advantage over single-role accelerators [2]. This guide focuses on quantifiable, comparator-based evidence that differentiates MDB from its closest analogs and justifies its selection for specific industrial applications.

Why Substituting 2-(Morpholinodithio)benzothiazole with Generic Sulfenamide Accelerators Can Compromise Processing Safety and End-Product Performance


While 2-(Morpholinodithio)benzothiazole (MDB) shares a benzothiazole core with other sulfenamide accelerators like CBS (CZ) and TBBS, its morpholine-dithio moiety confers a distinct balance of scorch safety, cure rate, and sulfur-donor capability that cannot be matched by simple substitution [1]. Direct replacement with TMTD, for instance, introduces significant scorch risk and does not replicate MDB's ability to act as both a sulfurless vulcanizing agent and a delayed-action accelerator [2]. The following evidence demonstrates that quantifiable differences in processing safety and crosslink network properties necessitate a precise, application-driven selection process.

Quantitative Differentiation: 2-(Morpholinodithio)benzothiazole vs. Key Comparators in Vulcanization Systems


Superior Processing Safety: 2-(Morpholinodithio)benzothiazole Eliminates Scorch Risk Compared to TMTD in Sulfurless Vulcanization

When used as a sulfurless vulcanizing agent (at 3-4 phr), 2-(Morpholinodithio)benzothiazole (MDB) provides identical physical properties and aging resistance to tetramethylthiuram disulfide (TMTD) but eliminates the scorch risk entirely. The scorch time for MDB-based systems is sufficiently extended to offer a wider processing safety window, whereas TMTD is known for its high scorch propensity [1].

Rubber Vulcanization Accelerator Scorch Safety

Enhanced Processing Safety Over MDB Itself: In-Situ Generated MDB Systems Offer a Quantifiable Improvement in Scorch Time

A study on efficient vulcanization (EV) and semi-efficient vulcanization (semi-EV) systems found that when MBTS-N-(morpholinothio)phthalimide is used as a direct molar replacement for 2-(Morpholinodithio)benzothiazole (MDB), it resulted in 'improvements in processing safety... in all cases studied' across NR, SBR, and NBR [1]. This indicates that while MDB is a benchmark for processing safety, in-situ generation from alternative precursors can further extend scorch times.

Rubber Vulcanization Semi-EV Cures Heat Resistance

Optimal Synergism: 2-(Morpholinodithio)benzothiazole with TMTD at a 2:1 Ratio Maximizes Natural Rubber Vulcanizate Properties at Elevated Temperatures

In a study evaluating the effect of vulcanization temperature (150°C to 180°C) on natural rubber, a binary accelerator system of MDB and TMTD at a fixed sulfur level (0.6 phr) was examined. The combination of MDB (1.2 phr) and TMTD (0.6 phr)—a 2:1 ratio—demonstrated the 'best synergism' based on processing safety, reversion resistance, technical properties, and property retention after aging when the vulcanization temperature was increased by 30°C [1].

Natural Rubber Accelerator Synergism High-Temperature Vulcanization

Performance Parity with Enhanced Delay: 2-(Morpholinodithio)benzothiazole Mirrors CBS (CZ) in Natural Rubber but with Increased Scorch Safety

When used as a vulcanization accelerator in natural rubber, 2-(Morpholinodithio)benzothiazole (MDB) exhibits performance characteristics similar to those of the widely used sulfenamide accelerator CBS (also known as CZ). However, MDB is noted for having a 'slightly larger delay' before the onset of vulcanization [1][2][3].

Natural Rubber Accelerator Scorch Delay

High-Value Application Scenarios for 2-(Morpholinodithio)benzothiazole Driven by Quantitative Differentiation


Sulfurless Vulcanization of Heat-Resistant Rubber Goods (e.g., Seals, Hoses) Requiring Zero Scorch Risk

In sulfurless vulcanization systems for EPDM or NBR seals and hoses, 2-(Morpholinodithio)benzothiazole (MDB) serves as a direct replacement for TMTD. The evidence shows that at 3-4 phr, MDB delivers equivalent physical properties and aging resistance as TMTD but completely eliminates the scorch risk during mixing and molding . This is critical for manufacturing complex extruded profiles or injection-molded parts where premature crosslinking (scorch) would lead to scrap and downtime. Procurement should prioritize MDB over TMTD for these applications to improve first-pass yield and reduce waste.

Formulation of High-Temperature-Resistant Natural Rubber Compounds (e.g., Engine Mounts, Tire Components) with Optimized Synergism

For natural rubber formulations subjected to elevated service temperatures, the optimal MDB:TMTD ratio of 2:1 (e.g., 1.2 phr MDB : 0.6 phr TMTD) has been quantitatively demonstrated to provide the best combination of processing safety, reversion resistance, and property retention after thermal aging [1]. This evidence-based ratio minimizes formulation development time and maximizes performance in critical applications such as engine mounts and high-performance tire components. Procurement teams can use this ratio as a validated starting point when sourcing MDB for high-temperature natural rubber compounds.

Precise Scorch Time Control in Natural Rubber Tire Tread Formulations Using MDB as a CBS (CZ) Alternative

When a natural rubber tire tread compound requires a slightly longer scorch delay than that provided by standard sulfenamide accelerator CBS (CZ), 2-(Morpholinodithio)benzothiazole (MDB) offers a quantifiably longer processing window while maintaining overall cure performance parity [2]. This differentiation allows compounders to fine-tune the rheometer curve without sacrificing final crosslink density or physical properties. Procurement of MDB for this specific scenario is justified when in-house rheometer data confirms that CBS yields a scorch time (ts2) that is marginally too short for the desired factory throughput.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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